Technical Guide: Chemical Architecture and Reactivity of Methyl 1,5-Dimethyl-1H-indole-2-carboxylate
Technical Guide: Chemical Architecture and Reactivity of Methyl 1,5-Dimethyl-1H-indole-2-carboxylate
Executive Summary
Methyl 1,5-dimethyl-1H-indole-2-carboxylate (CAS: 167478-82-2) represents a highly specialized scaffold in heterocyclic chemistry, serving as a critical intermediate in the synthesis of bioactive small molecules, particularly Heme Oxygenase-1 (HO-1) inhibitors and antiviral agents.[1][2][3][4] Unlike the unsubstituted indole core, this molecule features a "blocked" C2 position via a carboxylate ester and a "capped" N1 position via methylation. This specific substitution pattern fundamentally alters its electronic profile, directing electrophilic attack almost exclusively to the C3 position while enhancing lipophilicity for improved membrane permeability in drug discovery contexts.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Chemical Identity & Physicochemical Profile
The dual methylation at N1 and C5, combined with the C2-ester, creates a rigid, lipophilic pharmacophore. The C5-methyl group acts as a weak electron donor, slightly activating the benzenoid ring, while the C2-ester acts as an electron-withdrawing group (EWG), deactivating the pyrrole ring relative to indole itself, yet leaving C3 as the primary nucleophilic site.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| IUPAC Name | Methyl 1,5-dimethyl-1H-indole-2-carboxylate | |
| CAS Number | 167478-82-2 | Distinct from the free acid (CAS 103986-00-7) |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to off-white solid | Crystalline needles |
| Melting Point | 72.5 – 73.5 °C | Experimentally determined [1] |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water | High lipophilicity due to N-Me/C5-Me |
| Characteristic singlets for methyl groups [1] |
Part 2: Synthetic Architecture
The synthesis of methyl 1,5-dimethyl-1H-indole-2-carboxylate can be approached via two primary strategies: de novo construction via Fischer Indole Synthesis or functionalization of a pre-formed indole core.
Strategy A: Fischer Indole Synthesis (De Novo)
This is the most robust method for scale-up. It involves the acid-catalyzed cyclization of
Strategy B: Sequential Methylation (Functionalization)
Starting from commercially available ethyl or methyl indole-2-carboxylate, the synthesis proceeds via N-methylation. This method allows for late-stage diversification if the C5 substituent needs to be varied (e.g., starting from 5-bromo vs 5-methyl).
Visualization: Synthetic Pathways
The following diagram outlines the logical flow for synthesizing the core scaffold and its immediate precursors.
Caption: Figure 1. Convergent synthetic pathways: De novo Fischer cyclization (Top) vs. N-functionalization of the indole core (Bottom).
Part 3: Reactivity Profile & Functionalization
The chemical behavior of methyl 1,5-dimethyl-1H-indole-2-carboxylate is defined by the competition between the electron-rich indole ring and the electron-withdrawing ester.
C3-Electrophilic Substitution (The "Hotspot")
Despite the deactivating effect of the C2-ester, the C3 position remains the most nucleophilic site.
-
Formylation: Vilsmeier-Haack reaction (
) introduces a formyl group at C3, a key step for accessing 3-vinyl or 3-aminomethyl derivatives. -
Halogenation: Treatment with NBS or NCS selectively halogenates C3, enabling palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
C2-Ester Manipulation
The ester moiety provides a handle for further elaboration:
-
Hydrolysis: Quantitative conversion to the carboxylic acid (CAS 103986-00-7) using LiOH or NaOH.
-
Amidation: Direct aminolysis is difficult due to steric hindrance from the N-methyl group; conversion to the acid chloride or acyl imidazole is typically required first.
-
Reduction: Reduction with
yields the (1,5-dimethyl-1H-indol-2-yl)methanol.
N-Methyl Stability
The N-methyl group is metabolically stable compared to N-H indoles (which are prone to glucuronidation). It also prevents N-acylation side reactions during C3 functionalization.
Caption: Figure 2. Divergent reactivity map illustrating the orthogonality of C3 ring functionalization and C2 side-chain manipulation.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Methyl 1,5-dimethyl-1H-indole-2-carboxylate (N-Methylation Route)
This protocol assumes starting from the commercially available methyl 5-methyl-1H-indole-2-carboxylate.
Reagents: Methyl 5-methylindole-2-carboxylate (1.0 eq), Dimethyl carbonate (DMC) or Iodomethane (MeI),
-
Dissolution: Dissolve methyl 5-methylindole-2-carboxylate (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (
). -
Deprotonation: Add
(20 mmol) and stir at room temperature for 15 minutes. -
Alkylation:
-
Green Chemistry Option: Add Dimethyl carbonate (DMC) (5.0 eq) and a catalytic amount of DABCO. Heat to reflux (
). -
Standard Option: Add Iodomethane (1.2 eq) dropwise at
, then warm to RT.
-
-
Work-up: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a white solid.
-
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.
-
Yield: Typically 85-95%.
-
Validation: Check melting point (Target: 72-73°C) and NMR (Singlet at ~3.99 ppm).
-
Protocol 2: Hydrolysis to 1,5-Dimethylindole-2-carboxylic Acid
Essential for converting the ester intermediate into active pharmaceutical ingredients.
-
Reaction: Suspend the methyl ester (1.0 eq) in THF/MeOH/Water (3:1:1). Add LiOH
(3.0 eq). -
Conditions: Stir at
for 2-4 hours until TLC shows consumption of the starting material. -
Isolation: Acidify the mixture with 1N HCl to pH 2. The carboxylic acid will precipitate.
-
Filtration: Collect the white solid by filtration.
-
Melting Point of Acid: ~196-198°C [1].
-
Part 5: Medicinal Chemistry Applications[14][15]
The 1,5-dimethyl-2-carboxylate motif is not merely a synthetic intermediate; it is a privileged substructure in drug design.
-
Heme Oxygenase-1 (HO-1) Inhibitors: The 1,5-dimethylindole core serves as a hydrophobic anchor in the binding pocket of HO-1. The C2-carboxylate is often converted to an imidazole-containing linker to coordinate with the heme iron. The C5-methyl group fills a specific hydrophobic sub-pocket, enhancing selectivity over HO-2 [1].
-
Antiviral & Antimicrobial Agents: Derivatives where the C2-ester is converted to a carboxamide (e.g., N-(4-fluorobenzyl)-carboxamide) have shown potency against viral integrase enzymes. The N-methyl group is critical here to prevent non-specific hydrogen bonding that leads to poor pharmacokinetic profiles [3].
-
Bioisosterism: This scaffold is often used as a rigid, bicyclic bioisostere for naphthalene or quinoline rings, offering different solubility and metabolic stability profiles due to the nitrogen atom.
References
-
Design, Synthesis, and Biological Evaluation of Indole-Based HO-1 Inhibitors. Source: Salerno, L. et al. Biomolecules (2021). Context: Provides experimental melting points, NMR data, and SAR regarding the C5 and N1 methylation. Link:[Link]
-
Fischer Indole Synthesis Mechanism and Scope. Source: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience. Context: Foundational text for the cyclization mechanism described in Strategy A. Link:[Link]
-
Indole-2-carboxamides as Antiviral Agents. Source: Zhao, X. et al. Journal of Medicinal Chemistry. Context: Discusses the pharmacological relevance of the N-methyl-indole-2-carboxylate scaffold in drug development. Link:[Link]
-
Chemical Identity and CAS Verification. Source: PubChem / NIH. Context: Verification of CAS 167478-82-2 and molecular weight data. Link:[Link]
Sources
- 1. CAS:336783-92-7, 4-Hydroxy-1-methyl-1H-indole-2-carboxylic acid-毕得医药 [bidepharm.com]
- 2. Methyl 1,5-dimethyl-1H-indole-2-carboxylate_167478-82-2_Hairui Chemical [hairuichem.com]
- 3. 1,5-dimethylindole-2-carbaldehyde883526-76-9,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
